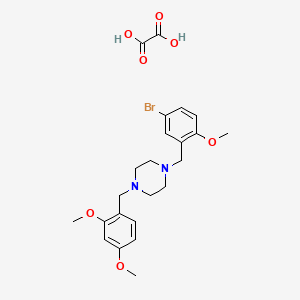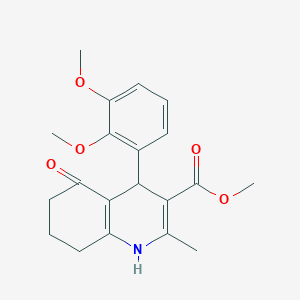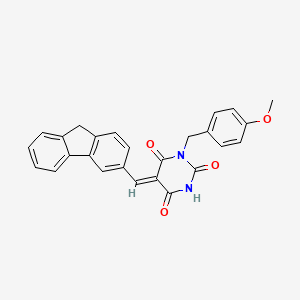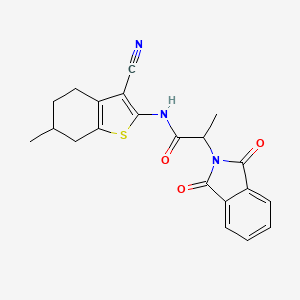
1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP has been widely used in scientific research due to its unique properties as a stimulant and psychoactive drug.
Mécanisme D'action
1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also blocks the reuptake of these neurotransmitters, leading to an accumulation of dopamine and serotonin in the synaptic cleft. This results in increased activity of the dopaminergic and serotonergic systems, leading to increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and dry mouth. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has been shown to have a similar effect on the brain as amphetamines, leading to increased alertness, energy, and euphoria. However, 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has a shorter half-life than amphetamines, which makes it less addictive.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has several advantages for use in lab experiments. It is easy to synthesize and has a well-characterized mechanism of action. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate is also relatively safe compared to other stimulants, such as amphetamines. However, 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has several limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate. One area of research is to study its long-term effects on the brain and behavior. Another area of research is to develop new analogs of 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate that have improved properties, such as a longer half-life or a more specific mechanism of action. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate could also be used as a starting point for the development of new drugs for the treatment of neurological disorders, such as attention deficit hyperactivity disorder or depression.
Conclusion:
In conclusion, 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate is a synthetic compound that has been widely used in scientific research due to its unique properties as a stimulant and psychoactive drug. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has a well-characterized mechanism of action and has been shown to increase dopamine and serotonin levels in the brain, leading to increased alertness, energy, and euphoria. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate, including studying its long-term effects and developing new analogs for improved properties.
Méthodes De Synthèse
1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate can be synthesized by reacting 2,4-dimethoxybenzyl chloride with 5-bromo-2-methoxybenzylamine in the presence of a base. The resulting intermediate is then reacted with piperazine to form 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate. The final product is obtained by reacting 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate with oxalic acid.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has been used in scientific research to study the effects of stimulants on the central nervous system. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased alertness, energy, and euphoria. 1-(5-bromo-2-methoxybenzyl)-4-(2,4-dimethoxybenzyl)piperazine oxalate has also been used to study the effects of psychoactive drugs on behavior and cognition.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3.C2H2O4/c1-25-19-6-4-16(21(13-19)27-3)14-23-8-10-24(11-9-23)15-17-12-18(22)5-7-20(17)26-2;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWSDYGYDWJBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-methylacetamide](/img/structure/B5083872.png)
![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5083889.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)